Cas no 108852-90-0 (Nemorubicin)

Nemorubicin is an anthracycline derivative with potent antitumor activity, primarily investigated for its efficacy in treating hepatocellular carcinoma (HCC) and other solid tumors. Its mechanism of action involves DNA intercalation and topoisomerase II inhibition, leading to cytotoxic effects in rapidly dividing cells. A key advantage of Nemorubicin is its reduced cardiotoxicity compared to traditional anthracyclines, attributed to its distinct metabolic pathway. Additionally, it demonstrates enhanced tumor selectivity and stability, improving therapeutic outcomes. The compound has shown promise in clinical trials, particularly in locoregional therapies, due to its favorable pharmacokinetic profile and ability to induce apoptosis in resistant cancer cells. Further research continues to explore its full therapeutic potential.
Nemorubicin structure
Nemorubicin structure
商品名:Nemorubicin
CAS番号:108852-90-0
MF:C32H37NO13
メガワット:643.63508
MDL:MFCD00871079
CID:154204

Nemorubicin 化学的及び物理的性質

名前と識別子

    • 5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(2S)-2-methoxy-4-morpholinyl]-a-L-lyxo-hexopyranosyl]oxy]-, (8S,10S)-
    • Nemorubicin
    • Methoxymorpholinyldoxorubicin
    • methoxy-morpholynil-doxorubicin
    • PNU 152243
    • PNU-152243
    • PNU-152243A
    • (1S,3S)-3-Glycoloyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naphthacenyl 2,3,6-trideoxy-3-[(S)-2-methoxymorpholino]-alpha-L-lyxo-hexopyranoside
    • DMM Dox
    • FCE 23762
    • MMRDX
    • NeMorubincine
    • Nemorubicin (PNU 152243)
    • MDL: MFCD00871079
    • インチ: InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1
    • InChIKey: CTMCWCONSULRHO-UHQPFXKFSA-N
    • ほほえんだ: COC1=C2C(C(C3=C(O)C(C[C@](C(CO)=O)(O)C[C@]4([H])O[C@H]5C[C@H](N6CCO[C@H](OC)C6)[C@H](O)[C@H](C)O5)=C4C(O)=C3C2=O)=O)=CC=C1

計算された属性

  • せいみつぶんしりょう: 643.22600
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 14
  • 重原子数: 46
  • 回転可能化学結合数: 7

じっけんとくせい

  • 密度みつど: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 852.2°C at 760 mmHg
  • ようかいど: ほとんど溶けない(0.02 g/l)(25ºC)、
  • PSA: 201.75000
  • LogP: 0.28520

Nemorubicin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Nemorubicin 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Nemorubicin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57672-1mg
Nemorubicin
108852-90-0 98%
1mg
¥4599.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N884618-1mg
Nemorubicin
108852-90-0 ≥97%
1mg
¥5,708.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N884618-5mg
Nemorubicin
108852-90-0 ≥97%
5mg
¥10,936.80 2022-01-13
TRC
N389838-5mg
Nemorubicin
108852-90-0
5mg
$1372.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57672-5mg
Nemorubicin
108852-90-0 98%
5mg
¥8194.00 2023-09-07
TRC
N389838-1mg
Nemorubicin
108852-90-0
1mg
$770.00 2023-05-17
eNovation Chemicals LLC
D546567-10g
Nemorubicin
108852-90-0 97%
10g
$9950 2022-11-01
MedChemExpress
HY-15794-25mg
Nemorubicin
108852-90-0 96.84%
25mg
¥3980 2024-04-21
1PlusChem
1P008TZ7-10mg
Nemorubicin
108852-90-0 96%
10mg
$313.00 2025-02-24
1PlusChem
1P008TZ7-100mg
Nemorubicin
108852-90-0 96%
100mg
$1810.00 2025-02-24

Nemorubicin 関連文献

Nemorubicinに関する追加情報

Nemorubicin and Its Significance in Modern Medicinal Chemistry

Nemorubicin, with the chemical compound identifier CAS No. 108852-90-0, represents a notable advancement in the field of chemotherapeutic agents. This compound, belonging to the anthracycline class of antibiotics, has garnered significant attention due to its unique mechanism of action and potential applications in treating various forms of cancer. The anthracycline scaffold, characterized by its conjugated system and hydroxyl groups, is pivotal in conferring the potent cytotoxic effects observed with Nemorubicin.

The chemical structure of Nemorubicin (CAS No. 108852-90-0) incorporates specific modifications that enhance its biological activity while minimizing systemic toxicity. These modifications include alterations in the sugar moiety and the orientation of hydroxyl groups, which contribute to its selective interaction with DNA and RNA molecules. This selective binding disrupts essential cellular processes, leading to apoptosis and inhibition of tumor growth.

Recent research has highlighted the promising role of Nemorubicin in overcoming multidrug resistance (MDR), a major challenge in cancer therapy. Studies have demonstrated that Nemorubicin can effectively bypass P-glycoprotein-mediated efflux, a common mechanism of resistance to conventional chemotherapeutic agents. This property makes it particularly valuable in treating cancers that have developed resistance to other anthracyclines.

In clinical trials, Nemorubicin has shown efficacy in treating hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The compound's ability to induce DNA damage and interfere with topoisomerase II function has been linked to its therapeutic efficacy. Furthermore, preclinical studies suggest that Nemorubicin may have synergistic effects when combined with other chemotherapeutic agents, potentially improving treatment outcomes.

The pharmacokinetic profile of Nemorubicin (CAS No. 108852-90-0) is another area of interest. Unlike some anthracyclines that exhibit significant cardiotoxicity, Nemorubicin has demonstrated a more favorable safety profile in preliminary studies. This is attributed to its unique metabolic pathways and reduced accumulation in cardiac tissue. However, further research is needed to fully elucidate its long-term cardiovascular effects.

The synthesis of Nemorubicin involves complex organic transformations that require precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled the production of high-purity batches of this compound, which is crucial for both preclinical and clinical applications. The development of efficient synthetic routes has also facilitated structural modifications aimed at enhancing its therapeutic index.

The role of computational chemistry in optimizing the properties of Nemorubicin cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, identify key interaction sites, and design derivatives with improved efficacy. These computational approaches complement experimental efforts by providing rapid screening tools for drug development.

Ethical considerations are paramount when evaluating the use of potent chemotherapeutic agents like Nemorubicin. Ensuring patient safety through rigorous clinical oversight and monitoring is essential to mitigate potential side effects while maximizing therapeutic benefits. Collaborative efforts between researchers, clinicians, and regulatory agencies are necessary to establish optimal dosing regimens and treatment protocols.

The future prospects for Nemorubicin (CAS No. 108852-90-0) are promising, with ongoing studies exploring its potential in treating solid tumors and combination therapies with targeted agents. The growing understanding of cancer biology provides a foundation for developing novel applications of this compound beyond traditional chemotherapy regimens.

In conclusion, Nemorubicin represents a significant contribution to modern oncology due to its potent cytotoxic effects, ability to overcome drug resistance, and favorable safety profile. Continued research into its mechanisms of action and synthetic optimization will further enhance its therapeutic potential. As our knowledge of cancer biology evolves, so too will the applications of compounds like Nemorubicin, offering new hope for patients worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:108852-90-0)Nemorubicin
A855698
清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg
価格 ($):182.0/291.0/499.0/733.0